N-(2-methoxyethyl)-2-methyl-5-(morpholin-4-ylsulfonyl)benzamide
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Overview
Description
N-(2-METHOXYETHYL)-2-METHYL-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with a methoxyethyl group, a methyl group, and a morpholine-4-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYETHYL)-2-METHYL-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 2-methyl-5-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with morpholine-4-sulfonyl chloride to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYETHYL)-2-METHYL-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxyethyl or morpholine-4-sulfonyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or sulfides .
Scientific Research Applications
N-(2-METHOXYETHYL)-2-METHYL-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-METHOXYETHYL)-2-METHYL-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(2-Hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide
- N-(2-Hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide
- 4-Hydroxy-N-(2-methoxy-5-methylphenyl)benzamide .
Uniqueness
N-(2-METHOXYETHYL)-2-METHYL-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with molecular targets in ways that similar compounds cannot.
Properties
Molecular Formula |
C15H22N2O5S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C15H22N2O5S/c1-12-3-4-13(11-14(12)15(18)16-5-8-21-2)23(19,20)17-6-9-22-10-7-17/h3-4,11H,5-10H2,1-2H3,(H,16,18) |
InChI Key |
XDGFIJPMATYHLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NCCOC |
Origin of Product |
United States |
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